molecular formula C15H16ClN3O B4109971 N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B4109971
M. Wt: 289.76 g/mol
InChI Key: GRWCOMVLWZZFLE-UHFFFAOYSA-N
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Description

N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in cancer progression and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidin-4-amine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzofuro[3,2-d]pyrimidin-4-amine derivatives .

Scientific Research Applications

N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its ability to inhibit specific kinases, such as EGFR and AURKA. These kinases play crucial roles in cell proliferation, survival, and tumor progression. By inhibiting these kinases, the compound can disrupt signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is unique due to its specific structural features and its ability to inhibit multiple kinases simultaneously. This dual inhibition can provide synergistic effects on tumor growth inhibition and resistance, making it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.ClH/c1-2-6-10(5-1)18-15-14-13(16-9-17-15)11-7-3-4-8-12(11)19-14;/h3-4,7-10H,1-2,5-6H2,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWCOMVLWZZFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC3=C2OC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
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N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
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N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 6
N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

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